Direct Cytokine Induction Comparison with Imiquimod in Human PBMC
In a head-to-head in vitro study using human peripheral blood mononuclear cells (PBMC), both imiquimod (R-837) and its hydroxylated metabolite R-842 induced interferon-alpha (IFN-α) at a minimum effective concentration of 0.5 µg/mL. The magnitudes of IFN-α release were comparable, and both agents additionally stimulated production of IL-1, IL-6, IL-8, and TNF-α [1]. This demonstrates that metabolic hydroxylation does not attenuate immunostimulatory potency, establishing R-842 as an equipotent active species.
| Evidence Dimension | Minimum effective concentration for IFN-α induction in human PBMC |
|---|---|
| Target Compound Data | R-842 induces IFN-α at ≥0.5 µg/mL |
| Comparator Or Baseline | Imiquimod induces IFN-α at ≥0.5 µg/mL |
| Quantified Difference | Equivalent minimum effective concentration; quantitative difference in maximal response not reported in the source |
| Conditions | Human peripheral blood mononuclear cells (PBMC), in vitro, tested at concentrations ≥0.5 µg/mL, readout at 24–48 h |
Why This Matters
Confirms that the metabolite retains full immunological activity, meaning R-842 can substitute for imiquimod in cellular assays requiring direct TLR7 engagement without dependence on metabolic activation.
- [1] Weeks CE, Gibson SJ. Induction of interferon and other cytokines by imiquimod and its hydroxylated metabolite R-842 in human blood cells in vitro. J Interferon Res. 1994 Apr;14(2):81-5. DOI: 10.1089/jir.1994.14.81. View Source
